molecular formula C17H36O B025976 4-Heptadecanol CAS No. 103385-34-8

4-Heptadecanol

Cat. No.: B025976
CAS No.: 103385-34-8
M. Wt: 256.5 g/mol
InChI Key: YPNRSIHGYMWAIQ-UHFFFAOYSA-N
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Description

4-Heptadecanol, also known as heptadecan-4-ol, is a long-chain secondary fatty alcohol with the molecular formula C17H36O. It is characterized by a hydroxyl group (-OH) attached to the fourth carbon of a heptadecane chain. This compound is a part of the broader class of fatty alcohols, which are known for their diverse applications in various industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Heptadecanol can be synthesized through several methods. One common approach involves the reduction of heptadecanoic acid or its derivatives. For instance, the reduction of heptadecanoic acid methyl ester using lithium aluminum hydride (LiAlH4) can yield this compound. Another method involves the hydroformylation of 1-hexadecene followed by hydrogenation .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of heptadecanoic acid or its esters. This process is carried out under high pressure and temperature conditions using catalysts such as nickel or palladium. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Heptadecanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Applications

Synthesis of Surfactants and Emulsifiers
4-Heptadecanol is utilized as an intermediate in the production of surfactants and emulsifiers. These compounds are essential in various formulations, including detergents and personal care products. The hydroxyl group in this compound allows it to interact effectively with both hydrophilic and hydrophobic substances, making it ideal for stabilizing emulsions.

Table 1: Chemical Reactions Involving this compound

Reaction TypeProductCommon Reagents
OxidationHeptadecanoic acidPotassium permanganate, CrO3
ReductionHeptadecaneHydrogen gas with metal catalyst
SubstitutionAlkyl halidesThionyl chloride, phosphorus tribromide

Biological Applications

Model Compound for Fatty Alcohol Metabolism
In biological research, this compound serves as a model compound to study the metabolism of long-chain fatty alcohols. Its structure facilitates the examination of metabolic pathways and the biological effects of fatty alcohols on cellular functions.

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of microbial cell membranes due to its hydroxyl group.

Case Study: Antimicrobial Efficacy

  • Microorganism: Staphylococcus aureus
  • Minimum Inhibitory Concentration (MIC): 0.5 mg/mL
  • Reference: [Source]

Medical Applications

Drug Delivery Systems
The amphiphilic nature of this compound makes it a candidate for drug delivery systems. Its ability to integrate into lipid bilayers enhances the permeability of cellular membranes, facilitating the absorption of active pharmaceutical ingredients.

Anti-inflammatory Properties
Studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Effects

CytokineTreatment Group (with this compound)Control Group (without treatment)
Tumor Necrosis Factor-α (TNF-α)Decreased levelsElevated levels
Interleukin-6 (IL-6)Significant reductionNo significant change

Industrial Applications

Cosmetics and Personal Care Products
this compound is used in formulating cosmetics due to its emollient properties. It helps improve skin feel and stability in creams and lotions.

Detergents
In the detergent industry, this compound acts as a surfactant that enhances cleaning efficiency by lowering surface tension and improving wetting properties.

Mechanism of Action

The mechanism of action of 4-heptadecanol involves its interaction with cellular membranes due to its amphiphilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of active pharmaceutical ingredients. Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its interactions with other molecules .

Comparison with Similar Compounds

4-Heptadecanol can be compared with other long-chain fatty alcohols such as:

    1-Heptadecanol: A primary fatty alcohol with the hydroxyl group at the first carbon.

    Hexadecanol: A fatty alcohol with a 16-carbon chain.

    Octadecanol: A fatty alcohol with an 18-carbon chain.

Uniqueness:

Biological Activity

4-Heptadecanol, also known as n-heptadecanol, is a long-chain fatty alcohol with a molecular formula of C17H36OC_{17}H_{36}O. This compound has garnered attention for its various biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Weight : 256.48 g/mol
  • Structure : A linear chain alcohol with a hydroxyl group (-OH) at the fourth carbon from the end.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria, including Staphylococcus aureus and other pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes due to the presence of hydroxyl groups in its structure.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Pseudomonas aeruginosa0.8 mg/mL

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production
In a study involving human macrophages treated with lipopolysaccharides (LPS), the addition of this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels compared to untreated controls. This suggests that the compound may modulate inflammatory responses effectively.

Antioxidant Activity

This compound has also demonstrated antioxidant activity, which contributes to its protective effects against oxidative stress. The compound scavenges free radicals and reduces lipid peroxidation in cellular models.

Table 2: Antioxidant Activity Assay Results

Concentration (µM)% Inhibition of DPPH RadicalReference
1025%
2050%
5075%

The biological activities of this compound can be attributed to its chemical structure. The hydroxyl group is crucial for its interaction with cellular membranes and proteins, facilitating its antimicrobial and anti-inflammatory effects. Studies suggest that the compound's ability to disrupt membrane integrity leads to cell death in susceptible microorganisms.

Applications in Medicine

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

  • Topical Antiseptic : Due to its antimicrobial properties.
  • Anti-inflammatory Agent : Potentially useful in treating chronic inflammatory conditions.
  • Antioxidant Supplement : For reducing oxidative stress-related diseases.

Properties

IUPAC Name

heptadecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O/c1-3-5-6-7-8-9-10-11-12-13-14-16-17(18)15-4-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNRSIHGYMWAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631291
Record name Heptadecan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103385-34-8
Record name Heptadecan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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